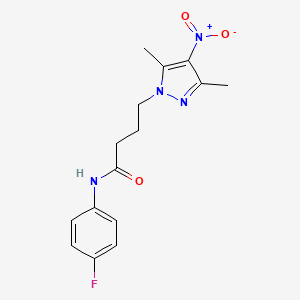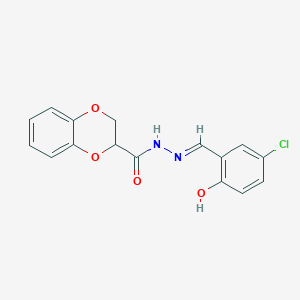
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one, also known as HMB, is a synthetic compound that has been widely studied for its potential applications in various fields of research. HMB belongs to the class of thiazolidinones, which are known for their diverse biological activities.
Mécanisme D'action
The mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the modulation of various signaling pathways. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to activate the Nrf2-ARE pathway, which is involved in the regulation of antioxidant and detoxification genes. It has also been reported to inhibit the NF-κB pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been shown to have various biochemical and physiological effects. It has been reported to increase the activity of antioxidant enzymes such as catalase and superoxide dismutase. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to have a protective effect on various organs such as the liver and kidney.
Avantages Et Limitations Des Expériences En Laboratoire
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has also been shown to have low toxicity in vitro and in vivo. However, there are some limitations to the use of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one in lab experiments. Its solubility in water is limited, which can make it difficult to administer in certain experiments. In addition, the mechanism of action of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is not fully understood, which can make it challenging to interpret the results of experiments.
Orientations Futures
For research on 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one include the development of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives, investigation of its mechanism of action, and exploration of its potential clinical applications.
Méthodes De Synthèse
The synthesis of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one involves the reaction of 4-hydroxy-3-methoxybenzaldehyde and phenylhydrazine in the presence of thiosemicarbazide. The resulting product is then cyclized to form 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one. The yield of 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is reported to be around 60%, and the purity can be improved by recrystallization.
Applications De Recherche Scientifique
5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been studied extensively for its potential applications in various fields of research. It has been shown to possess antioxidant, anti-inflammatory, and anticancer properties. 5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been reported to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. It has also been shown to enhance the efficacy of chemotherapy drugs.
Propriétés
IUPAC Name |
(5Z)-5-[(4-hydroxy-3-methoxyphenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N2O3S/c1-22-14-9-11(7-8-13(14)20)10-15-16(21)19-17(23-15)18-12-5-3-2-4-6-12/h2-10,20H,1H3,(H,18,19,21)/b15-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JOIUJUJSHIHBDT-GDNBJRDFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=C2C(=O)NC(=NC3=CC=CC=C3)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C\2/C(=O)NC(=NC3=CC=CC=C3)S2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2E,5Z)-5-(4-hydroxy-3-methoxybenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-{[3-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-isoindol-2-yl)propanoyl]amino}benzamide](/img/structure/B6137014.png)
![N'-[2-hydroxy-5-(phenyldiazenyl)benzylidene]-2-(2-naphthylamino)acetohydrazide](/img/structure/B6137029.png)

![[1-{4-[methyl(phenyl)amino]benzyl}-4-(tetrahydro-2H-pyran-2-ylmethyl)-4-piperidinyl]methanol](/img/structure/B6137044.png)
![3-[2-oxo-2-(4-thiomorpholinyl)ethyl]-4-(2-thienylmethyl)-2-piperazinone](/img/structure/B6137050.png)

![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-3-methylbutanamide](/img/structure/B6137060.png)

![4-[(1H-indol-3-ylmethylene)amino]-5-(4-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B6137074.png)
![4-(1-piperidinyl)-6-(4-{[3-(trifluoromethyl)phenyl]sulfonyl}-1-piperazinyl)pyrimidine](/img/structure/B6137079.png)
![3-ethoxy-N-(2-mercapto-4-oxo-6,7-dihydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-3(5H)-yl)benzamide](/img/structure/B6137094.png)
![1-(4-methoxybenzyl)-N-[1-methyl-2-(3-thienyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B6137102.png)
![N-(4-fluoro-2-methylphenyl)-3-{1-[(2-methylimidazo[1,2-a]pyrimidin-3-yl)carbonyl]-3-piperidinyl}propanamide](/img/structure/B6137112.png)
![2-(4-bromophenyl)-3-(2,2-dimethylpropanoyl)-2,3-dihydropyrrolo[2,1-a]isoquinoline-1,1(10bH)-dicarbonitrile](/img/structure/B6137126.png)